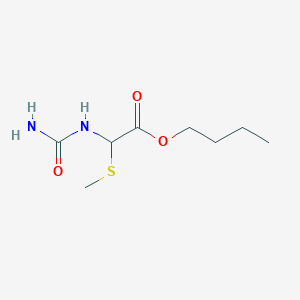
Butyl 2-(carbamoylamino)-2-methylsulfanylacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Butyl 2-(carbamoylamino)-2-methylsulfanylacetate is an organic compound that belongs to the class of carbamates. Carbamates are widely used in various fields, including agriculture, medicine, and industry, due to their diverse chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Butyl 2-(carbamoylamino)-2-methylsulfanylacetate typically involves the reaction of butyl chloroformate with 2-(carbamoylamino)-2-methylsulfanylacetic acid. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification systems ensures consistent product quality and scalability.
Chemical Reactions Analysis
Types of Reactions
Butyl 2-(carbamoylamino)-2-methylsulfanylacetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbamate group to an amine.
Substitution: Nucleophilic substitution reactions can replace the butyl group with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like alkyl halides or aryl halides are employed in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various alkyl or aryl derivatives.
Scientific Research Applications
Butyl 2-(carbamoylamino)-2-methylsulfanylacetate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Investigated for its potential use in drug development, particularly as a prodrug or a drug delivery agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Butyl 2-(carbamoylamino)-2-methylsulfanylacetate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active site residues of enzymes, leading to inhibition of enzyme activity. The sulfur atom in the molecule may also play a role in its reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
Butyl carbamate: Similar structure but lacks the methylsulfanyl group.
Methyl 2-(carbamoylamino)-2-methylsulfanylacetate: Similar structure but with a methyl ester instead of a butyl ester.
Ethyl 2-(carbamoylamino)-2-methylsulfanylacetate: Similar structure but with an ethyl ester instead of a butyl ester.
Uniqueness
Butyl 2-(carbamoylamino)-2-methylsulfanylacetate is unique due to the presence of both the carbamate and methylsulfanyl groups, which confer distinct chemical and biological properties. The butyl ester group also influences its solubility and reactivity compared to other similar compounds.
Properties
CAS No. |
64732-02-1 |
|---|---|
Molecular Formula |
C8H16N2O3S |
Molecular Weight |
220.29 g/mol |
IUPAC Name |
butyl 2-(carbamoylamino)-2-methylsulfanylacetate |
InChI |
InChI=1S/C8H16N2O3S/c1-3-4-5-13-7(11)6(14-2)10-8(9)12/h6H,3-5H2,1-2H3,(H3,9,10,12) |
InChI Key |
JMRKQGFZOLKHDP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=O)C(NC(=O)N)SC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















